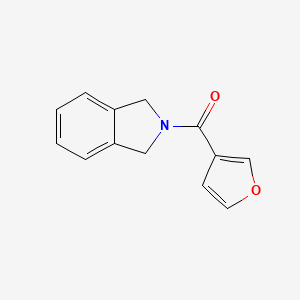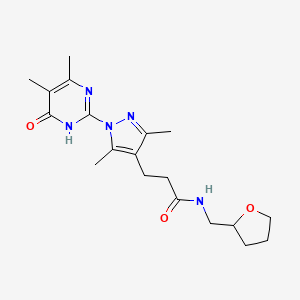![molecular formula C23H23N5O2S B2531765 6-[[4-(2,5-dimethylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852048-58-9](/img/structure/B2531765.png)
6-[[4-(2,5-dimethylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-[[4-(2,5-dimethylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" is a complex molecule that appears to be related to a family of pyrimidine derivatives with potential biological activity. The papers provided discuss various pyrimidine derivatives and their chemical properties, synthesis, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve the reaction of azido-uracil compounds with other organic molecules in the presence of a base, as seen in the synthesis of 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives . Additionally, cyclization reactions of carbonyl-thiosemicarbazides in a basic medium can yield pyrimidine-triazole derivatives . These methods demonstrate the versatility of pyrimidine chemistry in generating a wide array of derivatives with potential for biological activity.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be quite diverse, with different substituents leading to various coordination compounds. For instance, the ligand 4,6-dimethyl-1,2,3-triazolo[4,5-d]pyrimidin-5,7-dionato (dmax(-)) can form complexes with divalent cations, resulting in different supramolecular architectures depending on the auxiliary ligands present . The molecular structure of these compounds is often characterized by spectroscopic techniques such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT) .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, including alkylation, acetylation, and cyclization, to form new compounds with different functional groups . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, as well as the steric hindrance provided by different groups attached to the pyrimidine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For example, the presence of hydrogen bonds and π-π stacking interactions can lead to the formation of different supramolecular structures, which can affect the solubility and stability of these compounds . The electronic properties, such as the distribution of charge across the molecule, can be studied using molecular electrostatic potential (MEP) analysis, which can provide insights into the reactivity and potential biological activity of the compounds .
科学的研究の応用
Chemical Synthesis and Reactions
Compounds with similar complex structures, including pyrimidine and triazole derivatives, are frequently explored for their chemical reactivity and potential in synthesizing novel materials. For example, the efficient synthesis of pyrimidines through the reaction of oxazine dione derivatives with amines under various conditions highlights the versatility of these compounds in producing a range of chemical products, including pyrimidines and acetoacetamides (Kinoshita et al., 1989). Similarly, novel multicomponent syntheses involving pyridine-pyrimidines catalyzed by ionic liquids demonstrate innovative approaches to creating bis-derivatives of these compounds under environmentally friendly conditions (Rahmani et al., 2018).
Supramolecular Chemistry
The structural features of pyrimidine derivatives make them suitable for forming hydrogen-bonded supramolecular assemblies. Research into novel pyrimidine derivatives as ligands for co-crystallization with crown ethers showcases their utility in constructing complex 2D and 3D networks through extensive hydrogen bonding interactions (Fonari et al., 2004). This demonstrates the potential of such compounds in the design of new materials with specific molecular architectures.
Polymer Chemistry
In polymer chemistry, derivatives of pyrimidine and triazole play a role in the synthesis of novel polymeric materials. For instance, microwave-assisted polycondensation reactions using triazolidine dione derivatives have been developed to produce new polyureas under catalyst- and solvent-free conditions, highlighting the efficiency and environmental benefits of these methodologies (Mallakpour & Rafiee, 2004).
Material Science
In material science, the application of complex heterocyclic compounds extends to the development of photoactive materials and the study of their properties. Preparation and characterization of new photoactive polyamides containing urazole units underscore the importance of these compounds in advancing materials science, especially in the context of developing materials with novel optical properties (Mallakpour & Rafiee, 2007).
特性
IUPAC Name |
6-[[4-(2,5-dimethylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-14-5-4-6-17(9-14)13-31-23-27-26-20(11-18-12-21(29)25-22(30)24-18)28(23)19-10-15(2)7-8-16(19)3/h4-10,12H,11,13H2,1-3H3,(H2,24,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCVIQNRSBVXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C3=C(C=CC(=C3)C)C)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-N-[1-(1,1-dioxo-1,4-thiazinan-4-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B2531684.png)


![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531695.png)
![1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2531696.png)

![2-Chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2531698.png)

![1-(4-Chlorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2531700.png)


![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2531704.png)